ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a unique chemical compound . It is sold by Sigma-Aldrich as part of a collection of unique chemicals . The compound is in solid form .
Molecular Structure Analysis
The molecular formula of this compound is C16H12FNO4 . Its average mass is 301.269 Da and its monoisotopic mass is 301.075043 Da .Physical and Chemical Properties Analysis
The compound is in solid form . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Supramolecular Aggregation
Suresh et al. (2007) discussed polysubstituted pyridines, including ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, highlighting supramolecular aggregation through various interactions. This study underscores the structural and interaction studies vital for the development of advanced materials and chemical understanding (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).
Synthetic Methodologies
Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines. This methodology demonstrates the synthetic versatility and potential for generating complex molecules for various applications, including pharmaceuticals (Zhu, Lan, & Kwon, 2003).
Photoelectrical Characterizations
Farag et al. (2016) synthesized a new derivative of heteroannulated chromeno[2,3-b]pyridine, showing significant findings in optical absorption properties and photovoltaic characteristics. This research could pave the way for the development of new materials for optoelectronic applications (Farag, Ibrahim, El-Gohary, & Roushdy, 2016).
Antimicrobial Activity
Ghashang et al. (2013) discussed the synthesis of chromeno[2,3-d]pyrimidinone derivatives using a solvent-free condensation method. These compounds were evaluated for their in vitro antimicrobial activity, demonstrating the potential for new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).
Safety and Hazards
Properties
IUPAC Name |
ethyl 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-3-21-16(20)10-7-12-14(19)11-6-9(17)4-5-13(11)22-15(12)18-8(10)2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLNZFVLINTLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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